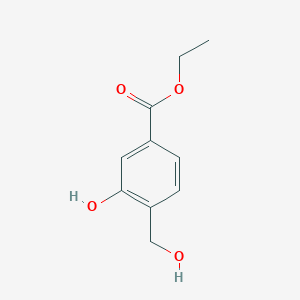
Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid and is characterized by the presence of both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-4-(hydroxymethyl)benzoate exerts its effects depends on its chemical structure. The hydroxyl and ester groups can interact with various molecular targets, influencing biological pathways. For example, the compound may inhibit microbial growth by disrupting cell wall synthesis or interfering with enzyme activity.
Comparison with Similar Compounds
Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate can be compared with other benzoate derivatives, such as:
Ethyl 3-hydroxybenzoate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Ethyl 4-hydroxybenzoate: The hydroxyl group is positioned differently, affecting its chemical behavior and uses.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5,11-12H,2,6H2,1H3 |
InChI Key |
SIZAXVGIWMCOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















